2,5-Bis(4-methoxyphenyl)pyrazine
Description
“2,5-Bis(4-methoxyphenyl)pyrazine” is a chemical compound with the molecular formula C18H16N2O2 . It is a pyrazine derivative, which is a class of compounds that are widely known and can be isolated from natural sources or produced synthetically . Pyrazine derivatives have been proven to be important scaffolds in perfumeries, food industries, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “2,5-Bis(4-methoxyphenyl)pyrazine” is based on the pyrazine core, which is a six-membered aromatic structure bearing two nitrogen atoms . The compound also contains two 4-methoxyphenyl groups attached to the 2 and 5 positions of the pyrazine ring .
Future Directions
Pyrazine derivatives, including “2,5-Bis(4-methoxyphenyl)pyrazine”, hold potential for future research due to their diverse biological activities and their importance in various industries . Further investigations could focus on exploring their synthetic pathways, biological activities, and potential applications in greater detail.
properties
IUPAC Name |
2,5-bis(4-methoxyphenyl)pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-21-15-7-3-13(4-8-15)17-11-20-18(12-19-17)14-5-9-16(22-2)10-6-14/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUDPICOWDVQTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C=N2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00489836 | |
Record name | 2,5-Bis(4-methoxyphenyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00489836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-methoxyphenyl)pyrazine | |
CAS RN |
24294-82-4 | |
Record name | 2,5-Bis(4-methoxyphenyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00489836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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